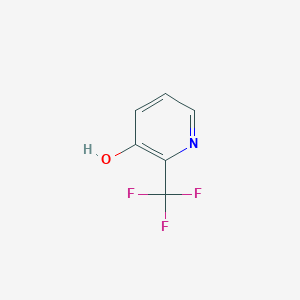

2-(Trifluoromethyl)pyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBFIRPGPOFDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597173 | |

| Record name | 2-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063697-17-5 | |

| Record name | 2-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol

CAS Number: 1063697-17-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridinol scaffold imparts unique physicochemical properties that can profoundly influence a molecule's biological activity. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the acidity of the neighboring hydroxyl group, thereby affecting receptor binding affinity and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel bioactive molecules.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1063697-17-5 | [3] |

| Molecular Formula | C₆H₄F₃NO | [3] |

| Molecular Weight | 163.10 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥98% | [3] |

| InChI Key | GRBFIRPGPOFDKK-UHFFFAOYSA-N | [3] |

| SMILES | OC1=CC=CN=C1C(F)(F)F |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, its synthesis can be approached through established methods for the preparation of trifluoromethyl-substituted pyridines.[3] The two primary strategies involve either the construction of the pyridine ring with a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group onto a pre-existing pyridinol scaffold.[3]

A plausible and commonly employed method for the synthesis of such compounds is the trifluoromethylation of a suitable pyridyl precursor. One such approach could involve the use of a Ruppert-Prakash reagent (TMSCF₃) or other modern trifluoromethylating agents on a suitably protected 2-halo-3-hydroxypyridine derivative, followed by deprotection.

Below is a generalized, illustrative workflow for the synthesis of this compound.

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on established methodologies for similar transformations. This protocol should be considered illustrative and requires optimization and validation.

Step 1: Protection of 2-Chloro-3-hydroxypyridine

-

To a solution of 2-chloro-3-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., NaH) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes, then add a protecting group reagent (e.g., SEM-Cl).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected intermediate.

Step 2: Trifluoromethylation

-

To a reaction vessel containing the protected 2-chloro-3-hydroxypyridine, add a copper(I) salt (e.g., CuI), a fluoride source (e.g., KF), and an anhydrous polar aprotic solvent (e.g., DMF, NMP).

-

Add the trifluoromethylating agent (e.g., TMSCF₃) and heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution, then purify the crude product by column chromatography.

Step 3: Deprotection

-

Dissolve the protected this compound in a suitable solvent (e.g., THF).

-

Add a deprotecting agent (e.g., TBAF for a silyl protecting group) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction and perform an aqueous workup.

-

Extract the final product, dry the organic phase, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton adjacent to the hydroxyl group will likely appear as a doublet, coupled to the neighboring proton. The remaining two protons will also exhibit doublet of doublets or multiplet splitting patterns characteristic of a substituted pyridine ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (163.10 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or other characteristic fragments of the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorption bands characteristic of C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.[4]

Applications in Research and Development

Trifluoromethylpyridine derivatives are highly valued scaffolds in the design of new pharmaceuticals and agrochemicals.[6][7][8] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[1]

Medicinal Chemistry

In drug discovery, the 2-(trifluoromethyl)pyridine moiety is a common structural motif in a variety of therapeutic agents. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidative metabolism.[2] Its lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.[1] this compound, with its reactive hydroxyl group, serves as a versatile intermediate for the synthesis of more complex molecules through etherification, esterification, or other coupling reactions, allowing for the exploration of a wide chemical space in lead optimization.

Agrochemicals

The trifluoromethylpyridine core is also prevalent in modern agrochemicals, including herbicides, insecticides, and fungicides.[8] The unique properties conferred by the trifluoromethyl group can lead to enhanced potency, selectivity, and environmental stability of these agents. This compound can be a key building block for the synthesis of novel agrochemicals, where the hydroxyl group can be derivatized to introduce different functionalities to modulate the compound's spectrum of activity and crop safety.

Safety and Handling

Based on available safety data for this compound, the following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and seek medical advice.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new bioactive compounds. Its unique combination of a trifluoromethyl group and a reactive hydroxyl moiety on a pyridine scaffold makes it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals. While detailed synthetic and spectroscopic data are not widely available in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various scientific disciplines.

References

- Supporting Information for a scientific article. (Details on the specific article are not fully provided in the search result).

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals.

- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.

- Sigma-Aldrich. This compound | 1063697-17-5.

- Arjunan, V., & Udhayakala, P. (2015). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Der Pharma Chemica, 7(9), 110-121.

- Cherry, S. (n.d.).

- PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine.

- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137), 122-125.

- Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(43), 7949–7954.

- The importance of trifluoromethyl pyridines in crop protection. (2025).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- ChemicalBook. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.

- PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol.

- Sigma-Aldrich. 2-(Trifluoromethyl)pyridine 97 368-48-9.

- NIST. Pyridine, 3-(trifluoromethyl)-.

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

- de Azevedo, R. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- BenchChem.

- ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol synthesis.

- mzCloud. 3-{[5-(trifluoromethyl)pyridin-2-yl]thio}propan-2-ol.

- PubChemLite. 2-chloro-6-(trifluoromethyl)pyridin-3-ol.

- SpectraBase. 2-METHYL-3-TRIFLUOROMETHYL-PYRIDINE.

- SpectraBase. 2-Fluoro-5-trifluoromethyl-pyridine - Optional[FTIR] - Spectrum.

- SpectraBase. 2,3-Difluoro-5-(trifluoromethyl)

- United States Patent and Trademark Office.

- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021). Refubium - Freie Universität Berlin.

- US P

- 2-(Hydroxymethyl)pyridin-3-ol. (2011). PMC - NIH.

- Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatis

- Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatis

- CN109535071B. 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

The Trifluoromethylated Pyridine Scaffold: A Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol for Advanced Drug Discovery

Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount tool for modulating the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a highly sought-after substituent in the design of novel therapeutics. This guide provides an in-depth technical overview of 2-(Trifluoromethyl)pyridin-3-ol, a key heterocyclic building block, for researchers, medicinal chemists, and professionals in the field of drug discovery. We will delve into its fundamental properties, synthesis, and its application as a precursor in the development of targeted therapies, with a focus on its role in the synthesis of androgen receptor modulators.

Core Physicochemical Properties and the Critical Role of Tautomerism

This compound is a fluorinated pyridine derivative with the molecular formula C₆H₄F₃NO and a molecular weight of 163.10 g/mol . A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the enol form, this compound, and the more stable keto form, 3-(Trifluoromethyl)pyridin-2(1H)-one. This equilibrium is a critical consideration for reaction design and biological activity, as the two forms present different hydrogen bonding capabilities and three-dimensional shapes. For the purpose of this guide, we will primarily refer to the more commonly cited tautomer, 3-(Trifluoromethyl)pyridin-2-ol, for which more extensive data is available.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | ChemScene |

| Molecular Weight | 163.10 g/mol | ChemScene |

| CAS Number | 1063697-17-5 (enol form) | ChemScene |

| CAS Number | 22245-83-6 (keto form) | BOC Sciences |

| Appearance | White to off-white solid | --- |

| Melting Point | 150-153 °C (keto form) | ChemicalBook |

| Predicted pKa | 9.67 ± 0.10 (keto form) | ChemicalBook |

| Predicted logP | 0.71 at 25°C (keto form) | ChemicalBook |

Synthesis of a Key Intermediate: A Validated Protocol

The utility of 3-(trifluoromethyl)pyridin-2-ol as a foundational scaffold in medicinal chemistry necessitates a reliable and scalable synthetic route. While various methods exist for the synthesis of trifluoromethylated pyridines[1][2], a common and well-documented approach for the derivatization of the 3-(trifluoromethyl)pyridin-2-ol core is through electrophilic aromatic substitution, such as nitration. This subsequent functionalization is a key step towards the synthesis of more complex bioactive molecules.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)pyridin-2(1H)-one

This protocol is adapted from a method described in a U.S. Patent for the synthesis of androgen receptor modulators.[3]

Objective: To synthesize 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, a key intermediate for further functionalization.

Reagents and Materials:

-

3-(Trifluoromethyl)pyridin-2(1H)-one

-

Sulfuric acid (H₂SO₄, 30%)

-

Nitric acid (HNO₃, 65%)

-

Ice water

-

Sodium bicarbonate (NaHCO₃), solid

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a mixture of 3-(trifluoromethyl)pyridin-2(1H)-one (2.00 g, 12.26 mmol) and 30% sulfuric acid (3.5 mL) is prepared.[3]

-

Nitration: The mixture is heated to 90°C with stirring. Nitric acid (2.5 mL, 65%) is then added dropwise to the heated solution.[3]

-

Reaction Monitoring: The reaction mixture is stirred at 90°C for 8 hours. To ensure complete reaction, an additional portion of nitric acid (1 mL, 65%) is added, and stirring is continued.[3]

-

Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into ice water.

-

Neutralization and Extraction: The aqueous mixture is neutralized with solid sodium bicarbonate until the pH is neutral. The product is then extracted with ethyl acetate (3 x 40 mL).[4]

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.

Causality Behind Experimental Choices:

-

The use of a mixture of sulfuric and nitric acid is a classic method for electrophilic nitration of aromatic rings. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Heating the reaction to 90°C provides the necessary activation energy for the nitration of the electron-deficient pyridine ring, which is further deactivated by the electron-withdrawing trifluoromethyl group.

-

The work-up procedure involving neutralization and extraction is a standard method for isolating a neutral organic product from an acidic aqueous reaction mixture.

Caption: Workflow for the synthesis of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.

Application in Drug Discovery: A Scaffold for Androgen Receptor Modulators

The functionalized this compound scaffold is a valuable intermediate in the synthesis of complex molecules with therapeutic potential. A notable application is in the development of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (masculinizing) effects.

The intermediate, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, can be further converted to 6-chloro-5-(trifluoromethyl)pyridin-3-amine.[4] This amine is a key building block for the synthesis of non-steroidal androgen receptor antagonists, which are being investigated for the treatment of prostate cancer.[4]

The Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival. Antagonists developed from the this compound scaffold can competitively bind to the AR, preventing its activation and subsequent downstream signaling, thereby inhibiting the growth of prostate cancer cells.

Caption: The Androgen Receptor signaling pathway and the inhibitory action of antagonists.

Conclusion

This compound and its tautomer, 3-(trifluoromethyl)pyridin-2-ol, represent a strategically important class of fluorinated heterocyclic building blocks. Their unique physicochemical properties, conferred by the trifluoromethyl group, make them highly valuable in the design of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization, as demonstrated by the nitration protocol, open avenues for the creation of libraries of compounds for high-throughput screening. The successful application of this scaffold in the development of androgen receptor modulators for prostate cancer underscores its significance in modern medicinal chemistry. As the demand for targeted and more effective therapies continues to grow, the utility of such fluorinated pyridinols in drug discovery is poised to expand further.

References

- Hong, B., et al. (2020). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry.

- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries.

- CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. Google Patents.

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133–142.

-

US Patent 2012/0259125 A1. (2012). Androgen Receptor Modulators. Available at: [Link]

-

EP 2 368 550 B1. (2011). 8-OXO-6-THIOXO-5,7-DIAZOSPIRO[3.4]OCTANE DERIVATIVES. Available at: [Link]

Sources

2-(Trifluoromethyl)pyridin-3-ol physical properties

An In-Depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)pyridin-3-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound, a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Due to prototropic tautomerism, this compound can exist in equilibrium with its more stable pyridin-2-one isomer, 3-(Trifluoromethyl)pyridin-2-ol. This guide will address this crucial aspect and present available data for the pyridin-2-one tautomer, which is more prevalent and for which experimental data is more readily available. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the determination and significance of its key physical parameters, including melting point, boiling point, pKa, and solubility. Each property is discussed with an emphasis on the causality behind experimental choices, and detailed, self-validating protocols for their determination are provided.

Introduction: The Significance of this compound and its Tautomerism

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group, a common bioisostere for a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The hydroxyl group provides a site for hydrogen bonding and can influence the compound's acidity and solubility.[1]

A critical consideration for hydroxypyridines is the phenomenon of prototropic tautomerism. Specifically, 2- and 4-hydroxypyridines exist in equilibrium with their corresponding pyridone tautomers.[2][3] In the case of this compound, it is expected to exist in equilibrium with 3-(Trifluoromethyl)pyridin-2-ol. In most solvents, particularly polar ones, the pyridone form is generally favored due to its aromaticity and the presence of a strong carbonyl bond.[2][4] Intermolecular hydrogen bonding in both solution and the solid state also stabilizes the pyridone tautomer.[3]

Given that the pyridone tautomer, 3-(Trifluoromethyl)pyridin-2-ol (CAS 22245-83-6), is the more stable and commercially available form, the physical property data presented in this guide will primarily reference this isomer.[1][5] Understanding these properties is paramount for applications in drug design, formulation development, and process chemistry.

Core Physical Properties: A Quantitative Overview

The following table summarizes the key physical properties of 3-(Trifluoromethyl)pyridin-2-ol, the predominant tautomer of this compound.

| Physical Property | Value | Source(s) |

| Molecular Formula | C6H4F3NO | [1] |

| Molecular Weight | 163.1 g/mol | |

| Melting Point | 150-153 °C | |

| Boiling Point | 223.7 ± 40.0 °C (Predicted) | |

| pKa | 9.67 ± 0.10 (Predicted) | |

| Physical Form | White to almost white powder/crystal |

Experimental Determination of Physical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of the core physical properties. The protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range.

-

Sample Preparation:

-

Ensure the sample of 3-(Trifluoromethyl)pyridin-2-ol is completely dry and finely powdered.[6]

-

Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[7][8]

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube.[7][9]

-

-

Apparatus Setup:

-

Insert the capillary tube into a calibrated melting point apparatus.[7]

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to determine a rough range.[9]

-

For an accurate measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

-

A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, which is essential for an accurate determination. Repeating the measurement to obtain consistent values enhances the trustworthiness of the data. A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a high degree of purity.

Diagram: Melting Point Determination Workflow

Caption: Workflow for melting point determination using the capillary method.

Boiling Point Determination (Microscale)

For small quantities of a liquid, a microscale boiling point determination is a practical and accurate method. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.[10]

-

Sample Preparation:

-

Place a few drops (approximately 0.2-0.5 mL) of the liquid sample into a small test tube (e.g., 6 x 50 mm).[11]

-

Create a small, inverted capillary by sealing one end of a melting point capillary tube and cutting it to a length of 3-4 cm. Place this inverted capillary, open end down, into the test tube containing the sample.[11][12]

-

-

Apparatus Setup:

-

Measurement:

-

Heat the apparatus gently. As the temperature rises, air trapped in the inverted capillary will bubble out.[10]

-

Continue heating until a steady stream of bubbles emerges from the inverted capillary. This indicates the liquid is boiling.[10]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the inverted capillary.[12]

-

The trapped air in the inverted capillary acts as a nucleation site for boiling, preventing superheating and ensuring a smooth boiling process.[12] The most accurate reading is obtained during the cooling phase, as this represents the point of equilibrium between the liquid and vapor phases.

pKa Determination

The pKa is a measure of the acidity of a compound. For an ionizable compound like 3-(Trifluoromethyl)pyridin-2-ol, the pKa value is crucial for predicting its charge state at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a high-precision technique for pKa determination.[14][15]

-

Solution Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16][17]

-

Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16][17]

-

Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[16]

-

-

Titration Procedure:

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

If the compound is expected to be acidic, titrate with the standardized NaOH solution. If basic, titrate with HCl.

-

Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[17]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[16]

-

Maintaining a constant ionic strength minimizes variations in activity coefficients. Purging the solution with nitrogen can prevent the absorption of atmospheric CO2, which could interfere with the titration of basic compounds.[16] The accuracy of this method is highly dependent on the precise calibration of the pH meter and the accurate standardization of the titrant.

Diagram: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for drug formulation and bioavailability.[18] The shake-flask method is the gold standard for determining thermodynamic solubility.[19]

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).[20]

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time is necessary to reach a true thermodynamic equilibrium.[20] Verifying that the measured solubility does not change with a longer incubation time confirms that equilibrium has been achieved.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl/carbonyl group.

-

¹³C NMR: The carbon NMR will show six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[23]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[23][24]

-

Ensure the sample is fully dissolved; sonication may be used if necessary.[23]

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.[25]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[23]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch (for the ol tautomer) or an N-H stretch (for the one tautomer) in the region of 3400-3200 cm⁻¹.

-

A C=O stretch (for the pyridinone tautomer) around 1650 cm⁻¹.

-

C-F stretching vibrations, typically strong and found in the 1350-1100 cm⁻¹ region.

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[26][27]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.[28]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[28]

-

Collect the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C6H4F3NO) of the molecule.[29]

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.[30][31]

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[32]

-

The solution is then directly infused into the mass spectrometer or injected via an LC system.[33]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound, with a necessary focus on its predominant and more stable tautomer, 3-(Trifluoromethyl)pyridin-2-ol. The provided data, coupled with the in-depth experimental protocols, offers a robust framework for researchers and drug development professionals. A thorough understanding and accurate determination of these physical properties are fundamental to advancing the application of this and related compounds in medicinal and agricultural chemistry. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a reliable foundation for further research and development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

ACS Publications. Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Wired Chemist. Determination of Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemtips. How to Determine Boiling Points on the Microscale. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

ChemConnections. Boiling Point Determination. [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

-

University of Washington. Sample preparation for FT-IR. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]

-

SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

University of North Carolina at Chapel Hill. Sample Preparation – FT-IR/ATR. [Link]

-

ACS Publications. Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

PubChem. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Biocompare. Prepping Small Molecules for Mass Spec. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

MDPI. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Chymist.com. Micro Boiling Point Determination. [Link]

Sources

- 1. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chemconnections.org [chemconnections.org]

- 11. chymist.com [chymist.com]

- 12. chemtips.wordpress.com [chemtips.wordpress.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. In-vitro Thermodynamic Solubility [protocols.io]

- 19. enamine.net [enamine.net]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. evotec.com [evotec.com]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 24. organomation.com [organomation.com]

- 25. sites.bu.edu [sites.bu.edu]

- 26. jascoinc.com [jascoinc.com]

- 27. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 28. drawellanalytical.com [drawellanalytical.com]

- 29. rsc.org [rsc.org]

- 30. uab.edu [uab.edu]

- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 32. tecan.com [tecan.com]

- 33. biocompare.com [biocompare.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridinols in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] Among the privileged scaffolds in drug discovery, the pyridine ring stands out for its presence in numerous natural products and pharmaceuticals.[2] The convergence of these two motifs in the form of trifluoromethylated pyridines has led to a surge of interest, driven by the unique electronic properties and metabolic stability conferred by the trifluoromethyl group.[3] This guide focuses on a particularly intriguing member of this class: 2-(Trifluoromethyl)pyridin-3-ol. Its structure presents a fascinating interplay of an electron-withdrawing trifluoromethyl group and a versatile hydroxyl functionality on a pyridine core, offering a rich landscape for chemical exploration and exploitation in the design of novel therapeutics. This document serves as a comprehensive resource for researchers, providing in-depth technical insights into the synthesis, reactivity, and potential applications of this valuable building block.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature, and its structure is characterized by the presence of a trifluoromethyl group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. A crucial aspect of its chemistry is the tautomeric equilibrium between the pyridin-3-ol form and its corresponding pyridin-3(2H)-one form. While in the gas phase or nonpolar solvents the hydroxypyridine form is generally favored, polar solvents can shift the equilibrium towards the pyridone tautomer.[4][5] This tautomerism plays a significant role in its reactivity, particularly in alkylation reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | [6] |

| Molecular Weight | 163.10 g/mol | [6] |

| CAS Number | 1063697-17-5 | [6] |

| Appearance | Solid | Inferred from related compounds |

| Tautomerism | Exists in equilibrium between the this compound and 2-(Trifluoromethyl)pyridin-3(2H)-one forms. | [4][5] |

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the positions of the trifluoromethyl and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound and its Precursors

The synthesis of this compound can be approached through various strategies, primarily involving the construction of the trifluoromethylated pyridine ring followed by the introduction or unmasking of the hydroxyl group. While a direct, one-pot synthesis is not prominently reported, a multi-step approach starting from readily available materials is a common strategy.

Synthesis via Nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine

A viable route to a precursor of the target molecule involves the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. This intermediate can then potentially be de-nitrated to yield the desired product.

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine [7]

-

Step 1: Nitration

-

In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL) and cool the mixture to -10°C.

-

Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.

-

After the addition is complete, stir the reaction mixture at 40°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.

-

Causality Behind Experimental Choices:

-

The use of a strong acid mixture (sulfuric and nitric acid) is a classic method for the nitration of aromatic rings. The low temperature during the addition of nitric acid helps to control the exothermic reaction and prevent side reactions.

-

The subsequent heating to 40°C provides the necessary activation energy for the reaction to proceed to completion.

-

The workup procedure involving pouring the reaction mixture into ice water quenches the reaction and helps to precipitate the product. The pH adjustment is crucial for ensuring the product is in a neutral form for efficient extraction into the organic solvent.

General Strategies for Trifluoromethylpyridine Synthesis

The broader synthesis of trifluoromethylpyridines often employs two main strategies:

-

Chlorine/Fluorine Exchange: This method typically involves the synthesis of a trichloromethylpyridine derivative followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride.[3]

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group.[3]

These general methods can be adapted to target specific isomers, including precursors to this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group, the nucleophilic and acidic hydroxyl group, and the pyridine ring itself.

Tautomerism and Ambident Nucleophilicity

As previously mentioned, the tautomeric equilibrium between the hydroxypyridine and pyridone forms is a key determinant of its reactivity. This results in the molecule behaving as an ambident nucleophile, with the potential for reaction at either the nitrogen or the oxygen atom.

Caption: Tautomeric equilibrium of this compound.

Alkylation Reactions: N- vs. O-Alkylation

Alkylation of 2-hydroxypyridines can lead to a mixture of N-alkylated (pyridone) and O-alkylated (alkoxypyridine) products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent.[8]

-

N-Alkylation: Generally favored under conditions that promote the pyridone tautomer, such as in polar solvents. Methods to achieve selective N-alkylation often involve the use of specific reagents or reaction conditions that favor reaction at the nitrogen atom.[9][10]

-

O-Alkylation: Can be achieved under conditions that favor the hydroxypyridine tautomer. For instance, using a strong base to deprotonate the hydroxyl group followed by reaction with an alkyl halide can lead to the formation of the corresponding ether.[11]

Mechanistic Insight: The choice between N- and O-alkylation is a classic example of kinetic versus thermodynamic control. The oxygen atom is typically more electronegative and may be the site of initial, kinetically favored attack. However, the N-alkylated product is often thermodynamically more stable.

Caption: Factors influencing N- vs. O-alkylation of this compound.

Halogenation of the Hydroxyl Group

The hydroxyl group can be readily converted to a halogen, typically chlorine or bromine, which is a versatile handle for further functionalization, such as in cross-coupling reactions.

Experimental Protocol: Chlorination of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine [12]

-

Step 1: Chlorination

-

In a reaction vial, add 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol).

-

Slowly add thionyl chloride (SOCl₂, 18.45 mL, 253 mmol) dropwise.

-

Add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.

-

Stir the reaction mixture at 100°C for 10 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

-

The crude 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can be purified by extraction and chromatography.

-

Causality Behind Experimental Choices:

-

Thionyl chloride is a common and effective reagent for converting alcohols to chlorides.

-

DMF acts as a catalyst in this reaction, forming a Vilsmeier-Haack type intermediate which is more reactive towards the hydroxyl group.

-

The elevated temperature is necessary to drive the reaction to completion.

Electrophilic and Nucleophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. This generally deactivates the ring towards electrophilic aromatic substitution. However, the hydroxyl group is an activating, ortho-, para-director, which can influence the regioselectivity of any potential electrophilic attack.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the nitrogen atom.[13] The presence of the trifluoromethyl group further enhances this susceptibility.[14]

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are prominent in both the pharmaceutical and agrochemical industries due to their favorable biological and physicochemical properties.[3] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and increase binding affinity to biological targets.[1]

While specific drug candidates containing the this compound scaffold are not widely reported, its derivatives are valuable intermediates in the synthesis of biologically active molecules. For instance, trifluoromethyl-substituted pyridinol derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: The pyridine nitrogen and the hydroxyl group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.

-

Receptor Ligands: The rigid pyridine scaffold provides a defined orientation for the functional groups to interact with receptor binding pockets.

-

Antimicrobial and Anticancer Agents: Derivatives of 2-(trifluoromethyl)pyridine have shown promise as antibacterial, antifungal, and anticancer agents.[15]

The hydroxyl group of this compound serves as a convenient point for further derivatization, allowing for the exploration of a wide chemical space in the search for new drug candidates.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[19]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[20]

-

Fire Safety: In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Identification (inferred from related compounds):

-

May be harmful if swallowed.

-

Causes skin and eye irritation.[21]

-

May cause respiratory irritation.[21]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. Its unique combination of a trifluoromethyl group and a hydroxyl group on a pyridine scaffold provides a rich platform for chemical modification and the exploration of structure-activity relationships. The tautomeric nature of this compound presents both a challenge and an opportunity for chemists to control the regioselectivity of its reactions.

Future research in this area will likely focus on the development of more efficient and direct synthetic routes to this compound and its derivatives. Furthermore, a deeper understanding of its biological targets and mechanism of action will undoubtedly fuel the design and synthesis of new and more effective therapeutic agents. The continued exploration of the chemical space around this scaffold holds significant promise for the advancement of medicinal and agricultural chemistry.

References

- Selective N-Alkylation of 2-Pyridones. Synfacts, 2018, 14(07), 0732. (URL: not available)

-

Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. (URL: [Link])

-

Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 434–439. (URL: [Link])

-

Safety Data Sheet 2-Hydroxypyridine-N-oxide. (2023). (URL: [Link])

-

Ruda, M., Bergman, J., & Pelcman, B. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(15), 5347–5350. (URL: [Link])

-

4-HYDROXYPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2019). (URL: [Link])

-

One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Preprints. (URL: [Link])

-

The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). The Journal of Chemical Physics, 159(8). (URL: [Link])

-

Safety Data Sheet 2-Hydroxypyridine. metasci. (URL: [Link])

-

NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. (URL: [Link])

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). (URL: [Link])

-

Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (2006). The Journal of Physical Chemistry A, 110(35), 10527–10531. (URL: [Link])

-

Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. (URL: [Link])

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. (URL: [Link])

-

Sagar, N., Hadavani, R., Bijani, S., Vadodariya, P., Narula, V., Jadeja, Y., & Jain, V. (2024). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Russian Journal of Organic Chemistry, 60, 2266 - 2275. (URL: [Link])

-

Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2019). Methods for the synthesis of 2‐trifluoromethyl pyridines. European Journal of Organic Chemistry, 2019(31), 5198-5206. (URL: [Link])

-

SAFETY DATA SHEET. (2018). (URL: [Link])

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214. (URL: [Link])

-

2-Hydroxy-5-(trifluoromethyl)pyridine. PubChem. (URL: [Link])

-

Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. (URL: [Link])

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry, 83(11), 6033–6042. (URL: [Link])

-

A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. (2002). (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). Molecules, 26(20), 6146. (URL: [Link])

- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. (2000).

-

Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (2018). New Journal of Chemistry, 42(1), 478-487. (URL: [Link])

-

O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2024). Tetrahedron Letters, 155396. (URL: [Link])

-

2-Pyridone. Wikipedia. (URL: [Link])

-

Sagar, N., Hadavani, R., Bijani, S., Vadodariya, P., Narula, V., Jadeja, Y., & Jain, V. (2024). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Russian Journal of Organic Chemistry, 60, 2266 - 2275. (URL: [Link])

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 30(14), 3009. (URL: [Link])

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2013). Bioorganic & Medicinal Chemistry, 21(11), 3093–3099. (URL: [Link])

-

Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. The Royal Society of Chemistry. (URL: [Link])

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science, 6(12), 7026–7030. (URL: [Link])

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8200. (URL: [Link])

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry, 83(11), 6033–6042. (URL: [Link])

-

[2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem. (URL: [Link])

- Preparation of \trifluoromethyl\pyridines. (1984).

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2011). Accounts of Chemical Research, 44(1), 1–13. (URL: [Link])

-

Nucleophilic substitution patterns in perfluoropyridine. ResearchGate. (2021). (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 10. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

- 12. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

- 18. 2-Hydroxy-3-trifluoromethylpyridine - Safety Data Sheet [chemicalbook.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. 2-Hydroxypyridine(142-08-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 21. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridin-3-ol: Pathways, Mechanisms, and Protocols

Abstract: 2-(Trifluoromethyl)pyridin-3-ol is a pivotal structural motif in modern medicinal chemistry and agrochemistry. The strategic introduction of a trifluoromethyl group onto the pyridine-3-ol scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which are highly desirable in the design of bioactive molecules. This guide provides an in-depth technical analysis of the primary synthetic pathways to this valuable building block. We will dissect three core strategies: direct C-H trifluoromethylation of a pyridinol precursor, functional group interconversion from a pre-functionalized trifluoromethylpyridine, and de novo ring construction using trifluoromethylated synthons. Each section elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-CF₃-pyridin-3-ol Scaffold

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and agrochemicals. When functionalized with a trifluoromethyl (CF₃) group, its properties are significantly modulated. The CF₃ group is a powerful hydrogen bond mimic and its strong electron-withdrawing nature profoundly impacts the electronic character of the aromatic ring. Specifically, placing the CF₃ group at the C2-position and a hydroxyl group at the C3-position creates a molecule with unique potential for molecular interactions and metabolic resistance. However, the synthesis of this specific isomer is non-trivial, requiring careful strategic planning to control regioselectivity and ensure compatibility with sensitive functional groups. This document serves as a comprehensive guide to navigating these synthetic challenges.

Pathway I: Late-Stage C-H Trifluoromethylation via Nucleophilic Activation

A modern and elegant approach involves the direct functionalization of a C-H bond on a pre-formed pyridine ring. Standard electrophilic or radical trifluoromethylation methods often suffer from poor regioselectivity with pyridine substrates. However, a strategy based on nucleophilic activation of the pyridine ring can overcome this challenge, directing trifluoromethylation specifically to the C3 position.[1]

Strategic Overview & Mechanism

This pathway relies on temporarily converting the pyridine into a more electron-rich dihydropyridine-like intermediate. This is achieved through hydrosilylation, which adds a silyl group to the nitrogen and a hydride to the C4 position, forming an N-silyl enamine.[2] This enamine intermediate is sufficiently nucleophilic to attack an electrophilic trifluoromethylating agent, such as Togni's reagent. Subsequent oxidation re-aromatizes the ring to yield the desired 3-trifluoromethylated product.

The choice of a hydrosilane and a Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃) is critical for efficiently generating the enamine intermediate. The final oxidation step, often accomplished with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), must be robust enough to restore aromaticity without degrading the product.

Workflow Diagram

Caption: Workflow for C-H trifluoromethylation of a pyridine precursor.

Experimental Protocol (Adapted from Kuninobu et al.)[1][2]

Step A: 3-Position-Selective Trifluoromethylation

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the pyridine substrate (e.g., 3-methoxypyridine, 1.0 equiv), 1,2-dichloroethane (DCE, 0.2 M), and tris(pentafluorophenyl)borane (0.05 equiv).

-

Hydrosilylation: Add diphenylmethylsilane (1.5 equiv) to the mixture. Seal the tube and heat at 65 °C for 4 hours. Monitor by TLC or GC-MS for the consumption of starting material.

-

Trifluoromethylation: Cool the reaction mixture to 0 °C. Add Togni's Reagent I (1.5 equiv) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) and continue stirring at room temperature for an additional 2 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield 3-methoxy-2-(trifluoromethyl)pyridine.

Step B: Demethylation

-

Reaction Setup: Dissolve the purified 3-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried flask under argon.

-

Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add boron tribromide (BBr₃, 1.5 equiv, 1.0 M solution in CH₂Cl₂) dropwise.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.

-

Workup: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Extraction & Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford this compound.

Pathway II: Functional Group Interconversion

This classical and often highly reliable strategy involves synthesizing a stable, pre-functionalized trifluoromethylpyridine and then converting a substituent into the desired hydroxyl group. A common and practical precursor is 2-chloro-3-(trifluoromethyl)pyridine, which can be synthesized via several routes.[3][4] The subsequent nucleophilic aromatic substitution (SₙAr) or hydrolysis converts the chloro group to a hydroxyl group.

Strategic Overview & Mechanism

The synthesis of the 2-chloro-3-(trifluoromethyl)pyridine intermediate is key. One established method starts from 3-(trifluoromethyl)pyridine, which is oxidized to the corresponding N-oxide. Treatment of the N-oxide with phosphorus oxychloride (POCl₃) introduces a chlorine atom predominantly at the C2 position.[3] The electron-withdrawing CF₃ group at C3 activates the C2 position for nucleophilic attack, facilitating the final hydrolysis step. This hydrolysis is typically performed under basic conditions (e.g., with NaOH or KOH in a suitable solvent), proceeding through a Meisenheimer-like intermediate.

Workflow Diagram

Caption: Workflow for synthesis via a chlorinated intermediate.

Experimental Protocol

Step A: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine [3]

-

N-Oxidation: Dissolve 3-(trifluoromethyl)pyridine (1.0 equiv) in glacial acetic acid. Add 30% hydrogen peroxide (3.0 equiv) and heat the mixture at 70-80 °C for 12 hours. Monitor for completion by TLC.

-

Workup: Cool the mixture, dilute with water, and neutralize carefully with solid sodium carbonate. Extract the product with chloroform, dry the organic phase over MgSO₄, and concentrate to obtain 3-(trifluoromethyl)pyridine 1-oxide.

-

Chlorination: In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃, 5.0 equiv) to the crude 3-(trifluoromethyl)pyridine 1-oxide (1.0 equiv).

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3 hours.

-

Workup: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize with a strong base (e.g., 50% NaOH solution) while keeping the temperature below 30 °C. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography to yield 2-chloro-3-(trifluoromethyl)pyridine.[5]

Step B: Hydrolysis to this compound

-

Reaction Setup: To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in a mixture of dioxane and water (e.g., 3:1 v/v), add sodium hydroxide (3.0 equiv).

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and acidify to pH ~5-6 with concentrated HCl.

-

Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield this compound.[6]

Pathway III: De Novo Ring Construction

Building the heterocyclic ring from acyclic, trifluoromethyl-containing precursors is a powerful strategy that ensures the CF₃ group is positioned correctly from the outset. This approach often involves a cyclocondensation reaction. A notable example is the reaction between an ammonia source, acrolein, and a trifluoromethyl-β-ketoaldehyde.[7]

Strategic Overview & Mechanism

This pathway constructs the pyridine ring in a convergent manner. The key building block is 4,4,4-trifluoro-3-oxobutyraldehyde, which provides the CF₃ group and two carbons of the pyridine backbone. The reaction likely proceeds through an initial aldehyde-amine condensation between acrolein and ammonia to form an enamine or imine intermediate. This is followed by a Michael addition to the trifluoromethyl-β-ketoaldehyde and subsequent intramolecular condensation and dehydration/aromatization to form the pyridine ring. The final step involves the hydrolysis of any protecting groups or intermediates formed during the cyclization.

Workflow Diagram

Caption: A potential de novo synthesis route for the pyridine ring.

Experimental Protocol (Conceptual, based on related transformations)[7]

Note: This describes the synthesis of a related intermediate, 2-(trifluoromethyl)pyridine-3-carbaldehyde, which would require further steps to convert to the target pyridinol.

-

Reaction Setup: In a reaction vessel, combine a suitable solvent such as ethanol with aqueous ammonia (excess). Cool the solution to 0-5 °C.

-

Reagent Addition: Simultaneously add acrolein (1.0 equiv) and 4,4,4-trifluoro-3-oxobutyraldehyde (1.0 equiv) dropwise over a period of 2 hours, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 6 hours to drive the cyclization and aromatization.

-

Workup: Cool the reaction, neutralize with a mild acid, and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic phase, dry it over a drying agent, and concentrate. Purify the crude product by column chromatography or distillation to obtain 2-(trifluoromethyl)pyridine-3-carbaldehyde.

-

Further Conversion: The resulting aldehyde would require subsequent oxidation to the carboxylic acid, followed by a rearrangement (e.g., Curtius or Hofmann) to an amine, and finally conversion of the amine to a hydroxyl group via diazotization. This multi-step conversion adds complexity compared to Pathways I and II.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and the need for regiochemical control.

| Parameter | Pathway I: C-H Trifluoromethylation | Pathway II: Functional Group Interconversion | Pathway III: De Novo Ring Construction |

| Key Advantage | High atom economy; direct C-H functionalization. | Reliable and often high-yielding; well-established chemistry. | Absolute regiochemical control from the start. |

| Key Disadvantage | Requires specialized reagents (Togni's) and catalysts; may require protecting group strategy. | Multi-step process; may involve harsh reagents (POCl₃). | Requires access to specific trifluoromethylated building blocks; can be a longer sequence. |

| Scalability | Moderate; can be limited by catalyst loading and cost of reagents. | High; many steps are classic, scalable industrial reactions. | Moderate to High; depends on the availability of the starting materials. |

| Regioselectivity | Excellent for the C3 position due to the mechanistic pathway. | Excellent; dictated by the starting material. | Absolute; built into the ring from the start. |

| Typical Overall Yield | Moderate to Good | Good to High | Moderate |

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions. The late-stage C-H functionalization (Pathway I) represents a cutting-edge method offering elegance and efficiency, particularly for creating analogs from advanced intermediates. The functional group interconversion route (Pathway II) stands as a robust and highly practical method, relying on well-understood and scalable chemical transformations. Finally, de novo ring synthesis (Pathway III) provides unambiguous regiocontrol but may require more elaborate starting materials or a longer synthetic sequence. The optimal choice will ultimately be dictated by the specific constraints and goals of the research program, including scale, cost, available expertise, and the desired purity of the final compound.

References

- Ishikawa, N. (Ed.). (2012).

-

Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559–1568. [Link]

-